molecular formula C8H9BrO3 B13543903 Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate

Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate

Cat. No.: B13543903
M. Wt: 233.06 g/mol
InChI Key: SUVOKVQJZAZVLZ-UHFFFAOYSA-N
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Description

    Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate: is an organic compound with the chemical formula CHBrO.

  • It consists of a furan ring (a five-membered aromatic ring) with a methyl group (CH3) and a bromomethyl group (CH2Br) attached at specific positions.
  • The compound’s systematic name indicates its structure: a methyl ester of 5-(bromomethyl)-2-methylfuran-3-carboxylic acid.
  • It is used in various applications due to its unique structure and reactivity.
  • Preparation Methods

    • One synthetic route involves the reaction of 2-methylfuran with formaldehyde (methanal) in the presence of zinc bromide (ZnBr2).
    • The reaction proceeds via the formation of the bromomethyl intermediate, which then reacts with methanol to yield the methyl ester.
    • Industrial production methods may vary, but this general approach is commonly used.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, converting the methyl group or the bromomethyl group to other functional groups.

      Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, alcohols) to modify the compound.

      Common Reagents and Conditions: Reactions typically involve Lewis acids (such as ZnBr), nucleophiles, and solvents (e.g., methanol, chloroform).

      Major Products: The major products depend on the specific reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

      Biology: Researchers use it to study the reactivity of furan derivatives and explore their biological activities.

      Medicine: Investigations into potential drug candidates often involve similar heterocyclic compounds.

      Industry: It may find applications in the development of specialty chemicals or pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application.
    • In drug discovery, researchers investigate its interactions with biological targets (e.g., enzymes, receptors) and relevant pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge

    Properties

    Molecular Formula

    C8H9BrO3

    Molecular Weight

    233.06 g/mol

    IUPAC Name

    methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate

    InChI

    InChI=1S/C8H9BrO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3

    InChI Key

    SUVOKVQJZAZVLZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(O1)CBr)C(=O)OC

    Origin of Product

    United States

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